molecular formula C8H10ClN3 B1366899 1-(3-Chloro-4-methylphenyl)guanidine CAS No. 57004-56-5

1-(3-Chloro-4-methylphenyl)guanidine

Cat. No.: B1366899
CAS No.: 57004-56-5
M. Wt: 183.64 g/mol
InChI Key: QIGUYMRVNAYXLC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a guanidine group attached to a chloromethylphenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)guanidine typically involves the guanylation of 3-chloro-4-methylaniline with cyanamide or its derivatives. One efficient method includes the use of scandium(III) triflate as a catalyst under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-methylphenyl)guanidine is unique due to its specific guanidine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

1-(3-Chloro-4-methylphenyl)guanidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C9H10ClN3C_9H_{10}ClN_3. Its structure features a guanidine moiety, which is known for its reactivity and biological significance. The presence of the chloro and methyl groups on the phenyl ring contributes to its unique properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Cellular Uptake : Research indicates that the compound can enter cells through passive diffusion or active transport mechanisms, influencing intracellular signaling pathways.

Biological Activity in Cancer Research

Recent studies have investigated the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-712.8Induces apoptosis
HeLa15.5Cell cycle arrest
HCT-11610.2Significant cytotoxicity

These findings suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MCF-7 and HCT-116 cells. The compound's mechanism involves inducing apoptosis and disrupting mitochondrial membrane potential .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to an accumulation of cells in the sub-G1 phase, indicating increased apoptosis in treated cell lines .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this guanidine derivative showed enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapy .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to evaluate the safety profile of this compound:

  • Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation .
  • Long-term Effects : Further studies are needed to assess chronic exposure effects and establish a comprehensive safety profile.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGUYMRVNAYXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482583
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-56-5
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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